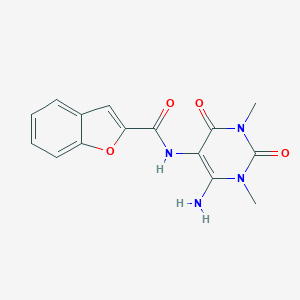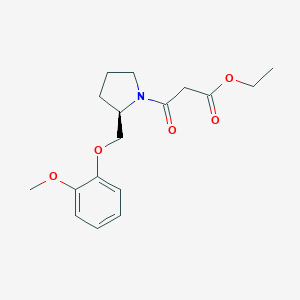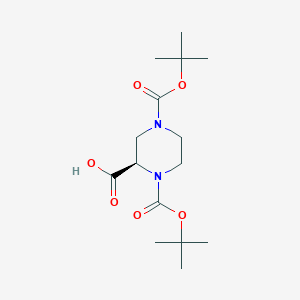![molecular formula C8H8N2 B065541 6-méthyl-1H-pyrrolo[3,2-c]pyridine CAS No. 183586-34-7](/img/structure/B65541.png)
6-méthyl-1H-pyrrolo[3,2-c]pyridine
Vue d'ensemble
Description
6-methyl-1H-pyrrolo[3,2-c]pyridine (6MPP) is an aromatic heterocyclic compound with a wide range of applications in the field of scientific research. It is a versatile molecule that can be used as a building block for the synthesis of other compounds and as a starting material for a variety of reactions. Due to its unique properties, 6MPP has been widely studied in recent years and has been used in many different fields of research.
Applications De Recherche Scientifique
Traitement du cancer
“6-méthyl-1H-pyrrolo[3,2-c]pyridine” et ses dérivés ont montré des activités puissantes contre les récepteurs du facteur de croissance des fibroblastes (FGFR1, 2 et 3), qui jouent un rôle essentiel dans divers types de tumeurs . Par conséquent, le ciblage des FGFR représente une stratégie attrayante pour le traitement du cancer .
Traitement du cancer du sein
Des études in vitro ont montré que les dérivés de “this compound” peuvent inhiber la prolifération des cellules cancéreuses du sein 4T1 et induire l'apoptose . Ils ont également inhibé de manière significative la migration et l'invasion des cellules 4T1 .
Inhibiteurs de FGFR
Les dérivés de “this compound” se sont avérés être de puissants inhibiteurs de FGFR . Ces inhibiteurs sont actuellement en cours d'investigation clinique pour le traitement de divers cancers .
Conception de médicaments et chimie médicinale
Les dérivés de pyridine fusionnés, y compris “this compound”, suscitent un intérêt croissant en conception de médicaments et en chimie médicinale . Leur similitude structurale avec les bases de l'ADN telles que l'adénine et la guanine est un facteur clé pour expliquer leur efficacité .
Médicaments antiviraux et anticancéreux
De nombreux médicaments antiviraux et anticancéreux présentent des similitudes structurales avec "this compound" . Ce composé se retrouve également dans les structures de substances ayant des activités antituberculeuses, antibactériennes, antifongiques, anti-inflammatoires et antimalariennes
Safety and Hazards
Orientations Futures
The future directions for the research on “6-methyl-1H-pyrrolo[3,2-c]pyridine” and its derivatives could involve further investigation of their biological activities and potential therapeutic applications . Additionally, more studies are needed to understand the mechanism of action of these compounds .
Mécanisme D'action
Target of Action
The primary target of 6-methyl-1H-pyrrolo[3,2-c]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive strategy for cancer therapy . FGFRs consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 .
Biochemical Pathways
The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties and their impact on bioavailability are crucial for its therapeutic potential .
Result of Action
In vitro studies have shown that 6-methyl-1H-pyrrolo[3,2-c]pyridine derivatives can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibit the migration and invasion of 4T1 cells .
Analyse Biochimique
Biochemical Properties
Pyrrolopyridine derivatives have been studied for their interactions with various enzymes, proteins, and other biomolecules . For instance, some pyrrolopyridine derivatives have been found to inhibit certain enzymes and interact with various receptors
Cellular Effects
Pyrrolopyridine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some pyrrolopyridine derivatives have shown antiproliferative activity in certain cancer cell lines
Molecular Mechanism
Pyrrolopyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
Some pyrrolopyridine derivatives have shown potential analgesic and sedative activities in animal models . The specific dosage effects, threshold effects, and potential toxic or adverse effects at high doses of 6-methyl-1H-pyrrolo[3,2-c]pyridine in animal models need to be investigated further.
Metabolic Pathways
The metabolic pathways involving 6-methyl-1H-pyrrolo[3,2-c]pyridine are not well-characterized. Pyrrolopyridine derivatives can be involved in various metabolic pathways, interacting with different enzymes or cofactors
Propriétés
IUPAC Name |
6-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAVQKASMKODDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CN2)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437954 | |
| Record name | 6-Methyl-5-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183586-34-7 | |
| Record name | 6-Methyl-5-azaindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60437954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why was 4-benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine synthesized?
A1: 4-Benzylamino-6-methyl-1H-pyrrolo[3,2-c]pyridine (2) was synthesized as a 1-deaza analogue of the anxiolytic agent 4-benzylamino-2-methyl-7H-pyrrolo[2,3-d]pyrimidine (1). This research aimed to explore how replacing a nitrogen atom with a carbon atom in the pyrrolopyrimidine core structure would affect the compound's properties. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine](/img/structure/B65459.png)





![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)



![Imidazo[1,2-a]pyridin-3-ylmethanamine](/img/structure/B65487.png)



